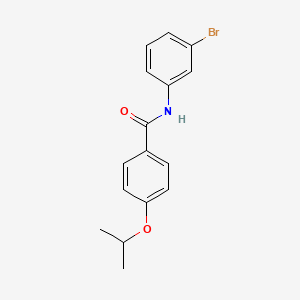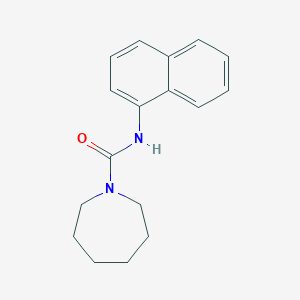![molecular formula C16H25N3 B5733044 N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a derivative of piperazine and aniline, which makes it a valuable compound for medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through the inhibition of enzymes or receptors involved in various biological processes. For instance, DMPP has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. DMPP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Moreover, DMPP has been found to interact with G protein-coupled receptors, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
DMPP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMPP has been found to induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. At higher concentrations, DMPP has been found to cause cytotoxicity and oxidative stress, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments, including its stability, solubility, and easy synthesis. DMPP is also relatively inexpensive compared to other compounds with similar properties. However, DMPP has some limitations, including its potential toxicity and the need for careful handling and disposal. Moreover, DMPP may exhibit non-specific effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
DMPP has several potential future directions for scientific research. One area of interest is the development of DMPP-based fluorescent probes for imaging and detection of biological molecules. Another area of interest is the investigation of DMPP as a potential anticancer drug, either alone or in combination with other chemotherapeutic agents. Moreover, DMPP may have applications in the development of new antibiotics and antiviral drugs. Finally, further studies are needed to better understand the mechanism of action of DMPP and its potential side effects, as well as to explore its potential applications in other areas of medicinal chemistry and drug discovery.
Synthesemethoden
DMPP can be synthesized through a multistep process involving the reaction of piperazine with aniline and subsequent alkylation with 4-methyl-1-piperazine-1-yl-3-chloropropene. The resulting product is then subjected to N,N-dimethylation, which yields DMPP. The purity of DMPP can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. DMPP has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules. Furthermore, DMPP has been used as a ligand for metal ion coordination and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methylpiperazin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17(2)16-8-6-15(7-9-16)5-4-10-19-13-11-18(3)12-14-19/h4-9H,10-14H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFDYRGVGRWMZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)

![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)